molecular formula C21H29NO B400153 3-benzhydryloxy-N,N-diethylbutan-1-amine

3-benzhydryloxy-N,N-diethylbutan-1-amine

Cat. No.: B400153
M. Wt: 311.5g/mol
InChI Key: XXCWBAVZJKEYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzhydryloxy-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a diphenylmethoxy group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzhydryloxy-N,N-diethylbutan-1-amine typically involves the reaction of diphenylmethanol with N,N-diethylbutan-1-amine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzhydryloxy-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-benzhydryloxy-N,N-diethylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-benzhydryloxy-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A compound with a similar diphenylmethoxy group but different amine structure.

    Dimenhydrinate: Contains diphenhydramine as a component and has similar antihistamine properties.

    Promethazine: Another compound with similar structural features and pharmacological effects.

Uniqueness

3-benzhydryloxy-N,N-diethylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a diphenylmethoxy group with a butan-1-amine backbone differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5g/mol

IUPAC Name

3-benzhydryloxy-N,N-diethylbutan-1-amine

InChI

InChI=1S/C21H29NO/c1-4-22(5-2)17-16-18(3)23-21(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18,21H,4-5,16-17H2,1-3H3

InChI Key

XXCWBAVZJKEYFK-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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